molecular formula C17H15N3O5 B5705862 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5705862
M. Wt: 341.32 g/mol
InChI Key: ITJQWAPFYOTFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been widely studied for its potential as a therapeutic agent. This compound is structurally similar to other oxadiazole derivatives, which have been shown to have a range of biological activities. The synthesis of 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been the subject of extensive research, and a number of different methods have been developed.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of protein kinases that are involved in cell signaling pathways. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antimicrobial and antifungal properties, and can inhibit the growth of a range of bacterial and fungal species. In addition, it has been shown to have anti-inflammatory effects, and can reduce the production of pro-inflammatory cytokines in immune cells. Finally, this compound has been shown to have anticancer properties, and can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its broad range of biological activities. This compound has been shown to have antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a versatile tool for investigating a range of biological processes. However, one limitation of using this compound is its potential toxicity. Like many other heterocyclic compounds, 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Finally, there is potential for the development of new fluorescent probes based on the structure of 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, which could be used for imaging and sensing applications in biological systems.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been achieved through a variety of methods. One common approach involves the reaction of 3,4-dimethoxybenzylhydrazine with 4-nitrobenzoyl chloride, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 3,4-dimethoxybenzylhydrazine with 4-nitrobenzaldehyde, followed by cyclization with acetic anhydride. Both of these methods have been shown to be effective for the synthesis of this compound.

Scientific Research Applications

3-(3,4-dimethoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been the subject of extensive research for its potential as a therapeutic agent. This compound has been shown to have a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. In addition, it has been investigated for its potential as a fluorescent probe for detecting nitric oxide in biological systems.

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-23-14-8-3-11(9-15(14)24-2)10-16-18-17(25-19-16)12-4-6-13(7-5-12)20(21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJQWAPFYOTFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(3,4-Dimethoxyphenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.